1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
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Overview
Description
(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and difluoromethyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, where chiral catalysts or chiral starting materials are used to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl bromide, methyl iodide, and difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: A structurally related compound with a dioxane ring, known for its use in organic synthesis.
Dimethyl Malonate: Another similar compound used as a building block in organic chemistry.
Barbituric Acid: Shares some structural features and is used in the synthesis of pharmaceuticals.
Uniqueness
(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H15F2NO4 |
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Molecular Weight |
299.27 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15F2NO4/c1-20-12(18)11-7-14(15,16)9-17(11)13(19)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
RLNDGFBHTWITPR-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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